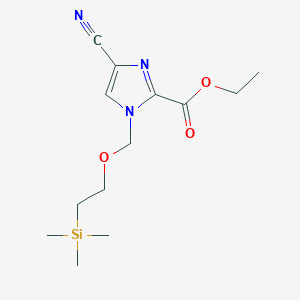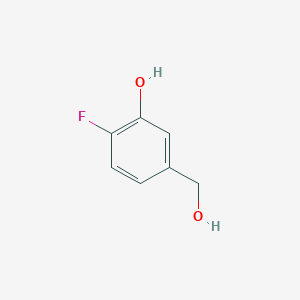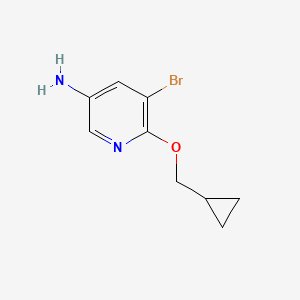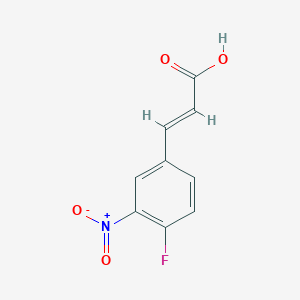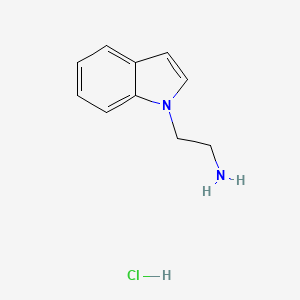
2-(1H-Indol-1-yl)ethanaminhydrochlorid
Übersicht
Beschreibung
2-(1H-Indol-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H12N2·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is of significant interest due to its structural similarity to tryptamine, a naturally occurring monoamine alkaloid found in plants, fungi, and animals .
Wissenschaftliche Forschungsanwendungen
2-(1H-Indol-1-yl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role as a neuromodulator or neurotransmitter.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
2-(1H-Indol-1-yl)ethanamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of neurotransmitters such as serotonin and melatonin. It interacts with several enzymes, including tryptophan hydroxylase and aromatic L-amino acid decarboxylase, which are involved in the biosynthesis of serotonin. The compound acts as a substrate for these enzymes, facilitating the conversion of tryptophan to serotonin. Additionally, 2-(1H-Indol-1-yl)ethanamine hydrochloride can interact with monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters, thereby influencing their levels in the brain .
Cellular Effects
2-(1H-Indol-1-yl)ethanamine hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate serotonin receptors, leading to changes in intracellular signaling cascades that affect mood, cognition, and behavior. The compound also impacts gene expression by regulating the transcription of genes involved in neurotransmitter synthesis and metabolism. Furthermore, 2-(1H-Indol-1-yl)ethanamine hydrochloride can alter cellular metabolism by affecting the production and degradation of neurotransmitters .
Molecular Mechanism
The molecular mechanism of action of 2-(1H-Indol-1-yl)ethanamine hydrochloride involves its binding interactions with various biomolecules. It binds to serotonin receptors, particularly the 5-HT receptors, which are G-protein-coupled receptors that mediate the effects of serotonin. This binding leads to the activation or inhibition of downstream signaling pathways, resulting in changes in cellular function. Additionally, 2-(1H-Indol-1-yl)ethanamine hydrochloride can inhibit the activity of monoamine oxidase, thereby increasing the levels of serotonin and other neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Indol-1-yl)ethanamine hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term exposure to 2-(1H-Indol-1-yl)ethanamine hydrochloride in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged activation of serotonin receptors and increased neurotransmitter levels .
Dosage Effects in Animal Models
The effects of 2-(1H-Indol-1-yl)ethanamine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter synthesis and improve mood and cognitive function. At high doses, it can lead to toxic or adverse effects, such as serotonin syndrome, characterized by excessive levels of serotonin in the brain. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
2-(1H-Indol-1-yl)ethanamine hydrochloride is involved in several metabolic pathways, including the biosynthesis and degradation of neurotransmitters. It interacts with enzymes such as tryptophan hydroxylase, aromatic L-amino acid decarboxylase, and monoamine oxidase, which are crucial for the metabolism of serotonin and other neurotransmitters. The compound can affect metabolic flux and alter the levels of various metabolites in the brain .
Transport and Distribution
Within cells and tissues, 2-(1H-Indol-1-yl)ethanamine hydrochloride is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as the serotonin transporter, which facilitates its entry into neurons. Once inside the cells, the compound can bind to intracellular proteins and accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of 2-(1H-Indol-1-yl)ethanamine hydrochloride is critical for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as synaptic vesicles in neurons, where it can exert its effects on neurotransmitter release. Targeting signals and post-translational modifications may direct the compound to these specific locations, ensuring its proper function in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)ethanamine hydrochloride typically involves the reaction of indole with ethylene diamine under acidic conditions. The process can be summarized as follows:
Indole and Ethylene Diamine Reaction: Indole is reacted with ethylene diamine in the presence of a strong acid such as hydrochloric acid.
Reflux Conditions: The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1H-Indol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed:
Oxidation Products: Indole-2-carboxylic acid derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated indole derivatives.
Wirkmechanismus
The mechanism of action of 2-(1H-Indol-1-yl)ethanamine hydrochloride involves its interaction with various molecular targets:
Molecular Targets: It primarily targets serotonin receptors in the brain.
Pathways Involved: The compound modulates the serotonin signaling pathway, influencing mood, cognition, and perception.
Vergleich Mit ähnlichen Verbindungen
Tryptamine: A naturally occurring monoamine alkaloid with similar structural features.
Serotonin: A neurotransmitter derived from tryptamine.
Indole-3-acetic acid: A plant hormone structurally related to indole.
Uniqueness: 2-(1H-Indol-1-yl)ethanamine hydrochloride is unique due to its synthetic origin and specific applications in research and industry. Unlike naturally occurring tryptamine, it can be tailored for specific experimental needs .
Eigenschaften
IUPAC Name |
2-indol-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-5,7H,6,8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNBCHJJMKWATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)
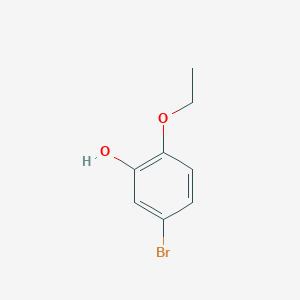
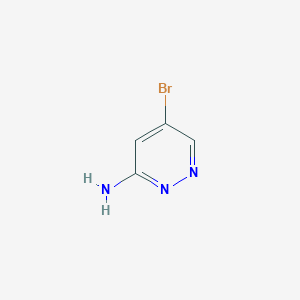
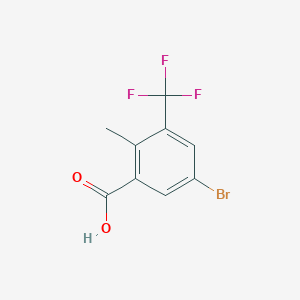

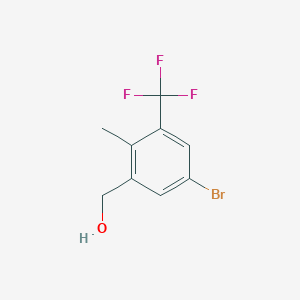
![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-](/img/structure/B1445327.png)
